molecular formula C22H19ClN4O3 B3399433 (4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone CAS No. 1040640-48-9

(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone

Cat. No.: B3399433
CAS No.: 1040640-48-9
M. Wt: 422.9 g/mol
InChI Key: QJENAZOUSFEGRR-UHFFFAOYSA-N
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Description

(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone is a useful research compound. Its molecular formula is C22H19ClN4O3 and its molecular weight is 422.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone is a complex organic molecule that exhibits notable biological activities. Its unique structural features, including a piperazine moiety, a pyridazine ring, and a benzo[d][1,3]dioxole unit, suggest potential interactions with various biological targets. This article reviews the biological activity of this compound based on diverse research findings, case studies, and interaction analyses.

Chemical Structure and Properties

The molecular formula of the compound is C20H20ClN3O3C_{20}H_{20}ClN_{3}O_{3}, with a molecular weight of approximately 373.85 g/mol. The structure includes:

  • Piperazine ring : Known for its role in enhancing pharmacological properties.
  • Pyridazine moiety : Associated with various biological activities.
  • Benzo[d][1,3]dioxole unit : Often linked to anti-inflammatory and anticancer properties.

Anticancer Potential

Research indicates that compounds with similar structural motifs have demonstrated significant anticancer activity. For example, derivatives of piperazine and pyridazine have been studied for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

CompoundActivityReference
Compound AAnticancer
Compound BAntimicrobial

In vitro studies have shown that the compound can effectively inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

Compounds containing the benzo[d][1,3]dioxole structure are often evaluated for their anti-inflammatory properties. For instance, studies on similar compounds revealed significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

  • Mechanism : The compound may inhibit COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.

Interaction Studies

Molecular docking studies have been employed to predict how this compound interacts with specific biological targets. These studies typically focus on:

  • Binding Affinity : Evaluating how well the compound binds to target proteins.
  • Receptor Modulation : Analyzing the effects on receptor activity and downstream signaling pathways.

Study 1: Anticancer Activity

A study investigated the anticancer properties of structurally similar compounds in vitro. The results indicated that these compounds exhibited IC50 values in the low micromolar range against several cancer types, including breast and lung cancers.

Study 2: Anti-inflammatory Action

In another study focusing on anti-inflammatory effects, compounds similar to this compound were shown to significantly reduce edema in animal models when administered at therapeutic doses.

Properties

IUPAC Name

[4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl]-(3-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c23-17-3-1-2-16(12-17)22(28)27-10-8-26(9-11-27)21-7-5-18(24-25-21)15-4-6-19-20(13-15)30-14-29-19/h1-7,12-13H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJENAZOUSFEGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone
Reactant of Route 2
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(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone
Reactant of Route 3
Reactant of Route 3
(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone
Reactant of Route 4
Reactant of Route 4
(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone
Reactant of Route 5
Reactant of Route 5
(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone
Reactant of Route 6
Reactant of Route 6
(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.